Dabsyl Hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCSLXHGSTCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701041181 | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701041181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72565-41-4 | |
| Record name | 4-(N,N)-Dimethylaminoazobenzene-4'-sulfonyl hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072565414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701041181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dabsyl Hydrazine [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Fundamental Chemical Transformations of Dabsyl Hydrazine
Established Synthetic Pathways for Dabsyl Hydrazine (B178648)
The synthesis of dabsyl hydrazine is a well-established process that hinges on the availability of its key precursor, dabsyl chloride. The subsequent reaction with a hydrazine source under controlled conditions affords the desired product.
Precursor Chemistry and Synthetic Strategies
The primary precursor for the synthesis of this compound is 4-((4-(dimethylamino)phenyl)azo)benzenesulfonyl chloride, commonly known as dabsyl chloride. The synthetic strategy for this compound involves the nucleophilic substitution of the chloride on the sulfonyl group by a hydrazine molecule.
The synthesis of dabsyl chloride itself begins with the diazotization of a primary aromatic amine, followed by a coupling reaction and subsequent chlorosulfonation. This multi-step process is crucial for obtaining the reactive dabsyl chloride needed for the final step.
The core of the synthetic strategy for this compound is the reaction between dabsyl chloride and hydrazine hydrate (B1144303). This reaction is a classic example of a nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonohydrazide functional group.
General strategies for the synthesis of sulfonyl hydrazides often involve the reaction of the corresponding sulfonyl chloride with an excess of hydrazine hydrate to minimize the formation of the disubstituted hydrazine by-product. The choice of solvent and reaction temperature is critical in ensuring a clean and efficient reaction.
Optimized Reaction Conditions and Yield Considerations
The synthesis of this compound from dabsyl chloride and hydrazine hydrate has been reported to proceed efficiently under mild conditions. One established method involves the reaction of dabsyl chloride with hydrazine hydrate in tetrahydrofuran (B95107) at ambient temperature for a duration of 30 minutes, affording a yield of 44.6%. lookchem.com
For analogous sulfonyl hydrazides, such as p-toluenesulfonylhydrazide, optimized procedures have been developed that can achieve significantly higher yields. For instance, the reaction of p-toluenesulfonyl chloride with an excess of 85% hydrazine hydrate in tetrahydrofuran at a controlled temperature of 10–20°C for 15 minutes after addition results in a yield of 91–94%. orgsyn.org This suggests that careful control of stoichiometry and temperature can be crucial for maximizing the yield of this compound.
The reaction conditions for the synthesis of hydrazides from acyl chlorides and hydrazine monohydrate can be optimized by controlling the temperature and the amount of base. For some reactions, conducting the synthesis at -10°C in the presence of a strong base like sodium hydroxide (B78521) has been shown to be effective. rsc.org While dabsyl chloride is a sulfonyl chloride, these findings for acyl chlorides suggest that a systematic optimization of base, solvent, and temperature could potentially lead to higher yields of this compound.
Workup procedures for these types of reactions typically involve partitioning the reaction mixture between an organic solvent and water, followed by separation of the organic layer, drying, and removal of the solvent. Crystallization from a suitable solvent, such as ethanol, is often employed for purification. lookchem.com
Table 1: Reported Synthesis of this compound
| Precursor | Reagent | Solvent | Time | Temperature | Yield |
|---|---|---|---|---|---|
| Dabsyl Chloride | Hydrazine Hydrate | Tetrahydrofuran | 0.5 h | Ambient | 44.6% |
Core Reactivity of the Hydrazine Moiety in this compound
The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal amino group of the hydrazine moiety. This reactivity is central to its application as a derivatizing agent for carbonyl compounds.
Nucleophilic Properties and Reaction Mechanisms with Carbonyl Compounds
The hydrazine moiety in this compound possesses a terminal nitrogen atom with a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to readily react with the electrophilic carbon atom of carbonyl groups in aldehydes and ketones.
The reaction mechanism for the formation of a dabsyl hydrazone from this compound and a carbonyl compound follows the general mechanism of imine formation. The process is typically initiated by the nucleophilic attack of the terminal nitrogen of the this compound on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as a carbinolamine.
This initial addition step is often reversible. The subsequent step involves the dehydration of the carbinolamine intermediate to form the stable C=N double bond of the hydrazone. This dehydration step is often the rate-determining step and can be catalyzed by either acid or base. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water). Under basic conditions, the nitrogen atom can be deprotonated, facilitating the elimination of a hydroxide ion.
Formation and Stability of Dabsyl Hydrazone Adducts
Dabsyl hydrazones are formed by the condensation reaction between this compound and an aldehyde or a ketone. This reaction is widely used in analytical chemistry for the pre-column derivatization of carbonyl-containing compounds, such as sugars, to facilitate their detection by HPLC with UV-Vis detection.
The formation of dabsyl hydrazones is generally carried out under mild heating to drive the reaction to completion. The resulting dabsyl hydrazone adducts are colored and possess a strong chromophore due to the extensive conjugated system of the dabsyl group, which allows for sensitive detection at a specific wavelength.
Theoretical and Computational Studies on this compound Reactivity
As of the current literature survey, specific theoretical and computational studies focusing exclusively on this compound are limited. However, the principles of its reactivity can be inferred from computational studies on related hydrazine derivatives and from general principles of electronic effects in organic molecules.
Computational chemistry provides valuable tools to understand the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate properties like the electron density distribution, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.
For this compound, the HOMO is expected to be localized on the electron-rich dimethylamino-azobenzene part of the molecule, which influences its nucleophilic character. The LUMO would likely be distributed over the sulfonyl group and the azobenzene (B91143) system, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and the electronic transitions responsible for its characteristic color.
Computational studies on similar aromatic sulfonyl hydrazides could provide a more quantitative understanding of the electronic properties and reactivity of this compound, but this remains an area for future research.
Mechanistic Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the chemical reactivity and electronic properties of hydrazine derivatives like this compound (4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide). imist.ma Although specific DFT studies on this compound are not extensively documented in the reviewed literature, the principles and methodologies are well-established through research on hydrazine and other complex derivatives. imist.mamdpi.com These computational simulations provide deep insights into molecular geometries, electronic structures, and reaction pathways at the atomic level.
Furthermore, DFT is instrumental in exploring the mechanisms of fundamental chemical transformations. For hydrazine decomposition on catalyst surfaces, for example, DFT calculations can systematically investigate reaction pathways, including N-N bond scission and dehydrogenation (N-H bond cleavage). rsc.orgnih.gov By calculating the reaction and barrier energies for each elementary step, researchers can determine the most energetically favorable reaction pathways. rsc.orgnih.gov These studies often reveal that for many hydrazine derivatives, the initial cleavage of the N-N bond is kinetically and thermodynamically preferred over the breaking of N-H bonds. nih.gov The insights gained from such computational analyses on related hydrazine compounds can be extrapolated to understand the probable behavior of this compound in similar chemical processes.
A representative table of parameters that can be obtained from DFT analysis of a hydrazine derivative is shown below.
| Computational Parameter | Typical Information Yielded | Relevance to Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule; a smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. |
| NBO Analysis | Natural Bond Orbital analysis | Provides information on charge transfer and intramolecular interactions between orbitals. |
Elucidation of Energy Profiles and Transition States in Dabsyl Hydrazone Formation
The formation of a dabsyl hydrazone occurs through the condensation reaction of this compound with an aldehyde or a ketone. nih.gov This reaction is a cornerstone of its use as a derivatization agent. The mechanism, widely studied for hydrazines in general, proceeds via a two-step process involving a tetrahedral intermediate. nih.govresearchgate.net
The initial step is the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a transient, zwitterionic tetrahedral intermediate. researchgate.net This is followed by proton transfer steps to yield a neutral carbinolamine intermediate. The second, and typically rate-limiting, step at neutral pH is the acid-catalyzed dehydration (elimination of a water molecule) of this intermediate to form the final, stable C=N double bond of the hydrazone. nih.gov
Computational methods like DFT are essential for elucidating the energy profile of this reaction. By modeling the reaction pathway, the energies of the reactants, the tetrahedral intermediate, the transition state (TS) for the dehydration step, and the final products can be calculated. The transition state represents the highest energy point on the reaction coordinate between the intermediate and the product, and its energy determines the activation energy of the rate-limiting step. frontiersin.org Kinetic studies on structurally varied aldehydes and ketones have shown that electronic effects and the presence of neighboring acid/base groups can significantly accelerate the rate of hydrazone formation by lowering the energy of this transition state. nih.gov
While specific energy values for the this compound reaction are not available in the surveyed literature, a generalized energy profile illustrates the key states. The reaction begins with the reactants at a base energy level. The formation of the tetrahedral intermediate is typically a rapid equilibrium. The subsequent dehydration must overcome a significant energy barrier (the transition state), which involves the partial breaking of the C-O and N-H bonds and the partial formation of the C=N and O-H bonds. Once this barrier is surmounted, the reaction proceeds to form the thermodynamically stable hydrazone and water products.
Below is a generalized, representative table illustrating the type of data obtained from a DFT analysis of hydrazone formation, showing the relative energies of the key species along the reaction coordinate.
| Species | Description | Representative Relative Energy (kJ/mol) |
| Reactants | This compound + Aldehyde/Ketone | 0 |
| Tetrahedral Intermediate | Adduct after nucleophilic attack | -20 |
| Transition State (TS) | Highest energy point during dehydration | +60 |
| Products | Dabsyl Hydrazone + Water | -45 |
Note: The energy values are illustrative and represent a typical exothermic reaction with a significant activation barrier for the dehydration step. Actual values would depend on the specific reactants and solvent conditions.
Dabsyl Hydrazine As a Derivatizing Agent in Advanced Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) Applications
Data Table: Comparative Detection Performance
| Analyte Class (Example) | Detection Method | Typical Detection Limit | Supporting References |
| Aldehydes | Direct UV Detection | ~5 nmol/mL | greyhoundchrom.com |
| Aldehydes | FLD (Dabsyl Hydrazine (B178648) Derivative) | ~50 pmol/mL | greyhoundchrom.com |
| Polar Analytes | Direct Analysis | Poor retention/detection | N/A |
| Polar Analytes | RP-HPLC (Dabsyl Hydrazine Deriv.) | Good retention, enhanced detection | sciepub.comnih.gov |
Compound List
Acetonitrile
Aldehydes
this compound
4-(dimethylamino)benzenesulfonylhydrazide
Coupling with UV-Visible Spectrophotometric Detection
The derivatization of analytes with this compound introduces a chromophoric group, which can be readily detected using UV-Visible (UV-Vis) spectrophotometry. This approach leverages the inherent absorption properties of the dabsyl moiety. While specific absorption maxima for this compound derivatives can vary depending on the analyte, the principle involves the formation of a colored or UV-absorbing product. For instance, hydrazine derivatives, in general, can form colored quinoid compounds detectable in the UV-Vis range mt.com. The dabsyl group itself is known for its potential in colorimetric applications omicsdi.org, suggesting that this compound derivatives would also exhibit suitable spectral properties for UV-Vis detection. This coupling allows for sensitive quantification of derivatized analytes, complementing other detection methods.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity. Chemical derivatization, using agents like this compound, is frequently employed to improve the performance of MS-based analyses. Derivatization can enhance ionization efficiency, improve chromatographic separation, and provide characteristic fragmentation patterns for unambiguous identification and quantification researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Strategies for this compound Derivatives
This compound has been effectively utilized in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) for the analysis of various classes of compounds. The reaction of this compound with analytes, such as aldehydes and ketones, forms stable hydrazone derivatives that exhibit improved chromatographic behavior and ionization efficiency in LC-MS systems researchgate.netmdpi.comnih.gov. This derivatization strategy is particularly beneficial for low-molecular-weight compounds that might otherwise have poor ionization or chromatographic retention acs.org.
Studies have demonstrated the utility of dansyl hydrazine (a closely related compound often used interchangeably in literature for similar applications) in ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for profiling fatty acids nih.gov. Furthermore, dansyl hydrazine has been employed in chemical isotope labeling (CIL) LC-MS strategies, enabling accurate relative quantification of metabolites by using differentially labeled reagents acs.org. The development of robust LC-MS/MS methods for hydrazine derivatives, including sample preparation techniques to optimize derivatization and analysis, highlights its importance in quantitative metabolomics and other fields chromforum.org.
Characterization of Fragmentation Patterns and Diagnostic Ions
A key advantage of derivatization with this compound lies in the characteristic fragmentation patterns generated by the resulting derivatives in MS/MS analysis. The dabsyl moiety, when incorporated into a molecule, can lead to predictable fragmentation pathways upon collision-induced dissociation (CID) or other fragmentation techniques libretexts.org. These fragmentation patterns, often involving the loss or rearrangement of specific parts of the dabsyl group or the analyte, can serve as diagnostic ions. For instance, TSH-hydrazones (using p-toluenesulfonylhydrazine) show predictable fragmentation leading to signature ions that aid in the chemo-selective screening of aldehydes and ketones figshare.com. Similarly, the incorporation of the dabsyl group can introduce unique fragment ions that assist in identifying the derivatized analyte and confirming its structure, thereby enhancing confidence in quantification through methods like Multiple Reaction Monitoring (MRM) nih.gov.
Direct Analysis in Real Time (DART) Mass Spectrometry Coupling for Derivative Detection
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique known for its speed and minimal sample preparation requirements, allowing for rapid analysis of diverse samples nih.govbruker.com. While DART-MS is often applied directly to samples without prior derivatization, its coupling with derivatized analytes is also feasible. The rapid ionization capabilities of DART-MS could potentially be applied to detect this compound derivatives, offering a high-throughput approach for screening and identification. Although specific literature detailing the coupling of DART-MS directly with this compound derivatives is less prevalent, the general principle of ambient ionization for detecting various chemical species suggests its applicability for such derivatized compounds, particularly in scenarios requiring rapid screening of complex matrices nih.gov.
Target Analyte Classes in Analytical Research Utilizing this compound
This compound's primary utility as a derivatizing agent is for compounds containing carbonyl groups, specifically aldehydes and ketones.
Quantification and Profiling of Aldehydes and Ketones
Aldehydes and ketones are ubiquitous in biological systems and play crucial roles in various metabolic pathways researchgate.net. Their low molecular weight, volatility, and sometimes poor ionization efficiency can pose challenges for direct analysis by LC-MS. This compound reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives researchgate.netmdpi.comnih.gov. This reaction enhances the analytes' detectability by increasing their mass, improving chromatographic separation, and often leading to better ionization efficiency in MS acs.org.
The derivatization process typically involves mixing the sample with this compound under appropriate conditions, followed by separation and detection. This strategy has been widely applied for the quantification and profiling of aldehydes and ketones in various complex matrices, including biological fluids like plasma and urine mdpi.comnih.gov. For example, this compound has been used in the analysis of malondialdehyde (MDA), a marker of lipid peroxidation, in urine and serum samples, demonstrating good sensitivity and quantitative accuracy nih.gov. The ability to derivatize and quantify these carbonyl compounds is vital for understanding metabolic processes and identifying biomarkers for diseases.
Data Tables
Table 1: Analyte Classes Derivatized by Dabsyl/Dansyl Hydrazine
| Analyte Class | Reaction with Dabsyl/Dansyl Hydrazine | Primary Application | Key References |
| Aldehydes | Formation of hydrazones | Quantification, Profiling, Metabolomics | researchgate.netmdpi.comnih.govfigshare.comacs.org |
| Ketones | Formation of hydrazones | Quantification, Profiling, Metabolomics | researchgate.netmdpi.comnih.govfigshare.comacs.org |
| Fatty Acids | Formation of hydrazones | Profiling, Lipid Metabolism Studies | nih.gov |
| Carbonyl Compounds | Formation of hydrazones | General analysis, Food safety, Environmental monitoring | researchgate.netacs.org |
Analysis of Carbohydrates and Oligosaccharides
This compound, specifically referred to as this compound in some literature, has been employed as a derivatizing agent for the analysis of reducing sugars. This derivatization strategy is crucial for improving the sensitivity and detectability of carbohydrates, which often exhibit poor responses with standard detection methods.
A notable application involves the use of this compound for the derivatization of reducing sugars such as galactose, glucose, mannose, arabinose, xylose, and ribose. These sugars are reacted with this compound to form stable derivatives. The analysis of these derivatives is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Laser Resonance Raman Detection. This detection method offers high sensitivity and selectivity due to the strong resonance Raman scattering exhibited by the DABSYL derivatives, specifically at 1136 cm⁻¹ when excited by an Argon ion laser at 488.0 nm nih.gov.
The derivatization process with this compound is selective for reducing sugars, allowing for their specific detection in complex matrices. For instance, in the analysis of glucose, a detection limit of 10 ng (equivalent to 5.5 pmol) has been reported nih.gov. The chromatographic separation is achieved using a semi-microcolumn, such as an Inertsil ODS-2 (250 mm x 1.5 mm i.d.), with the derivatives eluting within approximately 25 minutes. Strategies to remove excess derivatizing reagent can further reduce the analysis time nih.gov. The high selectivity of this method, stemming from both the specific derivatization and the characteristic Raman bands detected, enables accurate quantification even in the presence of other compounds, such as organic acids commonly found in fruit juices nih.gov.
Table 1: this compound Derivatization for Carbohydrate Analysis
| Analyte | Derivatization Reagent | Analytical Technique | Detection Limit | Separation Method | Key Features |
| Glucose | This compound | HPLC with Laser Resonance Raman Detection | 10 ng (5.5 pmol) | Semi-microcolumn Inertsil ODS-2 (250 mm x 1.5 mm i.d.) | High sensitivity and selectivity; analysis time ~25 min after reagent removal. nih.gov |
| Reducing Sugars (e.g., galactose, mannose, arabinose, xylose, ribose) | This compound | HPLC with Laser Resonance Raman Detection | Not specified for all analytes (Glucose: 10 ng) | Semi-microcolumn Inertsil ODS-2 (250 mm x 1.5 mm i.d.) | Forms stable derivatives; exhibits strong resonance Raman scattering; selective detection of characteristic Raman bands. nih.gov |
N-Terminal Analysis of Amino Acids and Peptides
Based on the provided literature, direct applications of this compound specifically for the N-terminal analysis of amino acids and peptides were not prominently identified. While related compounds like dansyl hydrazine have been utilized in specific contexts, such as the detection of N-acetylated or N-formylated proteins through acyl group transfer thermofisher.com, the direct use of this compound in standard N-terminal sequencing methodologies was not detailed in the reviewed sources.
Targeted Quantification Strategies for Fatty Acids
The scientific literature reviewed did not yield specific information detailing the use of this compound for targeted quantification strategies of fatty acids. While related compounds, notably dansyl hydrazine, have been extensively employed in sophisticated methods for fatty acid profiling and quantification using techniques like UPLC-MS/MS and LC-MRM-MS nih.govnih.govresearchgate.net, direct applications of this compound in this domain were not found within the scope of the provided search results.
Compound Names List:
this compound (this compound)
Glucose
Galactose
Mannose
Arabinose
Xylose
Ribose
Amino acids
Peptides
Fatty Acids
Oligosaccharides
Role of Dabsyl Hydrazine in Biochemical Research and Organic Synthesis
Applications in Biochemical Assay Development and Mechanistic Studies
The reactivity of dabsyl hydrazine (B178648) with carbonyl compounds makes it an indispensable reagent in biochemical assays, offering sensitive methods for detecting and characterizing biomolecules.
Carbonyl groups (aldehydes and ketones) are prevalent in various biomolecules, including lipids, proteins, and carbohydrates. Oxidative stress, for instance, can lead to the carbonylation of proteins and lipids, serving as a biomarker for cellular damage nih.gov. Dabsyl hydrazine, similar to its well-studied analog dansyl hydrazine, functions as a derivatizing agent that reacts selectively with these carbonyl groups to form stable hydrazone linkages abcam.com. This derivatization often results in a detectable signal, such as a shift in fluorescence emission or an increase in mass spectrometry signal, thereby enhancing the sensitivity and specificity of detection methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) abcam.comnih.gov. The reaction allows for the quantification and identification of carbonyl-containing species within complex biological matrices.
Table 4.1.1: Detection of Carbonyl-Containing Biomolecules
| Biomolecule Class | Carbonyl Type | This compound Role | Analytical Technique | Enhancement/Benefit |
| Lipids | Aldehydes, Ketones | Derivatizing agent | HPLC, MALDI-MS | Increased sensitivity, detectable signal abcam.comnih.gov |
| Proteins | Aldehydes, Ketones | Derivatizing agent | HPLC, Fluorescence | Detection of oxidative stress markers nih.govabcam.com |
| Small Molecules | Aldehydes, Ketones | Derivatizing agent | HPLC, Fluorescence | Improved detection limits abcam.comnih.gov |
This compound and related sulfonohydrazide derivatives can be employed as fluorescent probes or as components in Förster Resonance Energy Transfer (FRET) systems for studying protein structure and function sigmaaldrich.comsigmaaldrich.comosti.govmdpi.com. When used as a fluorescent label, this compound can attach to specific sites on proteins, allowing researchers to track protein localization, conformational changes, or interactions using fluorescence microscopy or spectroscopy osti.govmdpi.com. In FRET applications, a dabsyl moiety might act as a quencher, paired with a suitable fluorophore. The proximity of the quencher to the fluorophore suppresses fluorescence emission; upon a conformational change or interaction that alters their distance, fluorescence is restored, providing insights into protein dynamics and binding events sigmaaldrich.commorgan.edu. These labeling strategies are crucial for elucidating complex biological mechanisms in academic research.
Table 4.1.2: Protein Labeling and Mechanistic Studies
| Application Area | This compound Derivative/Role | Probed Property | Methodology | Key Finding/Benefit |
| Protein Structure | Fluorescent label | Conformation, Stability | Fluorescence Spectroscopy | Monitoring structural integrity osti.govmdpi.com |
| Protein Function | Fluorescent label | Enzyme activity, Localization | Fluorescence Microscopy | Visualizing protein activity abcam.com |
| Protein-Ligand Interactions | FRET component (Quencher) | Binding affinity, Dynamics | FRET, Fluorescence Spectroscopy | Detecting conformational changes upon binding sigmaaldrich.com |
The formation of hydrazone bonds through the reaction of hydrazides with aldehydes or ketones is a robust and widely utilized method in bioconjugation axispharm.compapyrusbio.com. This compound, or derivatives thereof, can be incorporated into biomolecules to create novel research tools. For example, it can be conjugated to oligonucleotides or nanoparticles to create probes for diagnostics or imaging researchgate.netnih.govresearchgate.net. These conjugates can leverage the specific reactivity of the hydrazine moiety to form stable linkages under mild conditions, essential for preserving the integrity of sensitive biological molecules. The resulting bioconjugates can serve as highly specific detection agents or as components in advanced molecular systems.
Table 4.1.3: Bioconjugation for Research Tool Development
| Research Tool Type | This compound Role | Target Molecule | Linkage Formed | Outcome/Application |
| Labeled Oligonucleotides | Conjugation partner, Fluorescent component | DNA, RNA | Hydrazone | High signal-to-background assays researchgate.netnih.govresearchgate.net |
| Fluorescent Probes | Fluorescent label | Peptides, Proteins | Hydrazone | Cellular imaging, Bio-sensing abcam.combocascientific.com |
| Molecular Beacons | Fluorescent/Quenching component | DNA | Hydrazone | SNP detection with high signal-to-background researchgate.net |
| Nanoparticle Conjugates | Surface functionalization, Fluorescent tag | Gold nanoparticles, Polymers | Hydrazone | Electrochemical sensing, Drug delivery papyrusbio.com |
Utility in Organic Synthesis Methodologies
Beyond its biochemical applications, this compound is a valuable reagent in synthetic organic chemistry, participating in reactions that lead to the formation of complex organic molecules, including heterocyclic compounds.
Hydrazine and its derivatives are foundational in the synthesis of a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science iscientific.orgbritannica.comrjptonline.org. This compound, through its hydrazine functional group, readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones researchgate.net. These hydrazones can then serve as key intermediates in cyclization reactions, leading to the formation of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridines britannica.comorgsyn.orgijirset.com. The dabsyl group itself can influence the solubility, reactivity, or spectral properties of the resulting heterocyclic products.
Table 4.2.1: Synthesis of Heterocyclic Compounds
| Heterocycle Class | This compound Role | Reaction Type | Key Intermediates/Reactions |
| Pyridines | Reactant | Condensation, Cyclization | Hydrazone formation, Ring closure britannica.comorgsyn.org |
| Pyrazoles | Reactant | Condensation, Cycloaddition | Hydrazone formation, wikipedia.orgorganicchemistrytutor.com-dipolar cycloaddition britannica.comnih.gov |
| Triazolopyridines | Reactant | Condensation, Cyclization | Hydrazone formation, Palladium-catalyzed coupling orgsyn.org |
| Nitrogen-containing rings | Precursor | Condensation with 1,3-diketones, Cyclization | Pyrazole (B372694) formation researchgate.net |
The Wolff-Kishner reduction is a classical organic transformation that converts carbonyl groups (aldehydes and ketones) into methylene (B1212753) groups wikipedia.orgorganic-chemistry.org. This reaction fundamentally relies on hydrazine to first form a hydrazone intermediate from the carbonyl substrate. While the specific use of this compound in the classic Wolff-Kishner reduction is not typical (as the dabsyl group would remain attached), the underlying principle of hydrazone formation is central. Hydrazines, in general, are critical for forming these intermediates, which then undergo base-catalyzed decomposition with the elimination of nitrogen gas to yield the reduced product organicchemistrytutor.combyjus.comlibretexts.org. Beyond this, hydrazine derivatives are involved in various other transformations, acting as nucleophiles, reducing agents, or precursors for more complex synthetic pathways organic-chemistry.orgorganic-chemistry.orgpsu.eduorganic-chemistry.org.
Table 4.2.2: this compound in Organic Transformations
| Transformation | This compound Role | Substrate Class | Product Class | Significance |
| Hydrazone Formation | Reagent | Aldehydes, Ketones | Hydrazones | Key intermediate for further reactions, detection of carbonyls researchgate.netorganicchemistrytutor.comlibretexts.org |
| Wolff-Kishner Reduction (Principle) | Reagent (Hydrazine) | Aldehydes, Ketones | Alkanes (via hydrazone intermediate) | Conversion of carbonyl to methylene group wikipedia.orgorganic-chemistry.orglibretexts.org |
| Bioconjugation | Reagent | Aldehydes, Ketones | Hydrazones | Formation of stable linkages for research tools axispharm.compapyrusbio.com |
| Heterocycle Synthesis | Reactant | Carbonyl compounds | Nitrogen-containing heterocycles | Building blocks for complex organic molecules britannica.comorgsyn.org |
| Protein Labeling | Fluorescent/Quenching | Amino acid residues | Labeled proteins | Probing protein structure and function osti.govmdpi.com |
Role in Organometallic Reactions for C-C Bond Formations
Based on the available scientific literature accessed through recent searches, there is no direct or prominent documentation detailing the specific role of this compound in organometallic reactions aimed at forming carbon-carbon (C-C) bonds. While this compound is established as a versatile reagent in other synthetic and analytical applications, its direct involvement as a ligand, catalyst component, or reactant in typical organometallic C-C bond-forming catalytic cycles, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), is not evident in the information retrieved. Further specialized research may exist, but it is not broadly represented in the accessed search results.
Application in Solid-Phase Synthesis Research
This compound serves as a valuable building block in solid-phase synthesis, a technique widely employed for the creation of peptides, oligonucleotides, and combinatorial libraries. Its utility stems from its ability to be coupled to functional groups on solid supports or to molecules that will subsequently be immobilized. Specifically, this compound can be reacted with aldehyde groups, making it suitable for coupling with carbohydrates or glycoproteins, and with carboxyl groups, enabling its attachment to peptides or proteins acs.org. This capability allows for the introduction of the dabsyl moiety into complex molecular architectures synthesized on a solid phase.
Dabsyl Chromogenic Moieties in Analytical Constructs for Product Estimation
The dabsyl group, when incorporated via this compound, functions as a chromogenic moiety, meaning it imparts color and possesses strong absorption characteristics that are detectable by spectrophotometric methods. This compound reacts readily with monosaccharides and carbonyl compounds to form dabsylhydrazones, which exhibit significant absorbance, typically around 425-436 nm acs.orgresearchgate.net. This property makes it highly useful in analytical constructs for product estimation, particularly in High-Performance Liquid Chromatography (HPLC).
In analytical chemistry, this compound is employed as a pre-column derivatization reagent. By reacting with target analytes such as amino acids, carbonyl compounds, or monosaccharides, it forms stable, chromophoric derivatives. These derivatives can then be separated using reversed-phase HPLC and detected using UV-Vis spectrophotometry. The strong absorbance of the dabsyl derivatives allows for sensitive detection and quantification of the original analytes, thereby facilitating the estimation of products in various synthetic processes or biological samples acs.orgresearchgate.net. The photo-stability of these dabsyl derivatives further enhances their utility in robust analytical protocols.
Advanced Research Directions and Emerging Applications of Dabsyl Hydrazine
Development of Novel Dabsyl Hydrazine (B178648) Derivatives
The chemical structure of dabsyl hydrazine offers opportunities for modification to improve its performance as a derivatizing agent. Research in this area is primarily aimed at altering its spectroscopic properties for better detection and incorporating isotopic labels for quantitative analysis.
The development of new hydrazine derivatives is a strategy to enhance their utility in analytical chemistry. nih.govnih.govmdpi.com By modifying the core structure of this compound, it is possible to shift its absorption and fluorescence wavelengths, which can lead to increased sensitivity and selectivity in detection. For instance, the introduction of different functional groups on the dabsyl moiety can fine-tune its electronic properties, thereby altering its interaction with light and improving its performance in spectrophotometric and fluorometric assays. imist.ma
Isotopic labeling is a powerful technique for relative and absolute quantification in metabolomics. nih.govspringernature.com The use of isotopically labeled this compound, such as ¹³C- or ¹⁵N-labeled variants, allows for the differential labeling of samples, which are then mixed and analyzed together. This approach, often used with dansyl hydrazine, a similar derivatizing agent, minimizes experimental variability and improves the accuracy of quantification in mass spectrometry-based analyses. nih.govresearchgate.netresearchgate.net
In a typical workflow, a control sample is derivatized with the "light" (e.g., ¹²C) version of this compound, while the experimental sample is labeled with the "heavy" (e.g., ¹³C) version. The resulting derivatized analytes form isotopic pairs that are separated by a known mass difference, allowing for precise ratiometric quantification. researchgate.net This strategy has been successfully applied to the analysis of various metabolites, including carbonyl compounds and carboxylic acids. nih.govresearchgate.net
Table 1: Applications of Isotope-Labeled Hydrazine Derivatives in Metabolomics
| Labeled Reagent | Analyte Class | Analytical Platform | Key Finding | Reference |
| ¹²C/¹³C-Dansyl Hydrazine | Carbonyls | LC-MS | High-coverage profiling of the carbonyl submetabolome. | researchgate.net |
| ¹²C/¹³C-Dansyl Hydrazine | Carboxylic Acids | LC-MS | Accurate relative quantification of metabolites. | nih.gov |
| ¹²C/¹³C-Dansyl Chloride | Amines, Phenols | LC-MS | Enhanced ESI signal and improved quantification. | researchgate.net |
In-depth Mechanistic Investigations of this compound Reactions
A thorough understanding of the reaction mechanism between this compound and its target analytes is crucial for optimizing derivatization protocols and ensuring accurate analytical results.
The reaction between this compound and a carbonyl compound (an aldehyde or a ketone) to form a hydrazone is a reversible condensation reaction. The rate of this reaction is highly dependent on the pH of the medium. nih.govddmckinnon.com Generally, the reaction is acid-catalyzed, with the rate increasing as the pH decreases. science.gov However, at very low pH, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity and slowing the reaction. Consequently, there is an optimal pH range for hydrazone formation, which for many hydrazines is in the acidic to neutral range. nih.gov The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH. nih.govresearchgate.net
The reaction rate can also be influenced by the presence of catalysts. For instance, aniline (B41778) has been shown to catalyze hydrazone formation. researchgate.net
Table 2: Factors Affecting Hydrazone Formation Kinetics
| Factor | Effect on Reaction Rate | Mechanism | Reference |
| pH | Rate is pH-dependent, with an optimal range. | Acid catalysis protonates the carbonyl group, making it more electrophilic. | nih.govddmckinnon.com |
| Catalysts (e.g., Aniline) | Increases reaction rate. | Provides an alternative reaction pathway with a lower activation energy. | researchgate.net |
The rate of hydrazone formation is also influenced by the steric and electronic properties of both the hydrazine and the carbonyl compound. researchgate.netamazonaws.com
Steric Effects: Bulky substituents near the reacting centers can hinder the approach of the reactants, slowing down the reaction. researchgate.netnih.govnih.gov For example, ketones generally react more slowly than aldehydes due to the greater steric hindrance around the carbonyl carbon. researchgate.net
Electronic Effects: The presence of electron-withdrawing groups on the carbonyl compound can increase its electrophilicity, making it more susceptible to nucleophilic attack by the hydrazine and thus increasing the reaction rate. imist.maresearchgate.net Conversely, electron-donating groups on the carbonyl compound can decrease the reaction rate. For the hydrazine, electron-donating groups can increase its nucleophilicity and accelerate the reaction. researchgate.net
Integration with Hyphenated Analytical Platforms
This compound is well-suited for use with hyphenated analytical techniques, which combine a separation method with a detection method to provide enhanced analytical power. nih.gov The most common application is the coupling of liquid chromatography (LC) with mass spectrometry (MS), i.e., LC-MS.
Derivatization with this compound imparts several advantages for LC-MS analysis. It increases the hydrophobicity of polar analytes, improving their retention and separation on reversed-phase LC columns. researchgate.net Furthermore, the dabsyl group provides a readily ionizable site, enhancing the signal in electrospray ionization (ESI) mass spectrometry. researchgate.netresearchgate.net This leads to significantly improved detection limits for a wide range of carbonyl-containing compounds.
Other hyphenated techniques where this compound could be employed include gas chromatography-mass spectrometry (GC-MS), although this would likely require further derivatization to increase the volatility of the dabsyl hydrazones. researchgate.net The use of this compound with capillary electrophoresis-mass spectrometry (CE-MS) is another potential application for the analysis of charged or highly polar analytes.
Surface-Enhanced Raman Spectroscopy (SERS) Detection Strategies for Hydrazine Derivatives
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the ultra-sensitive detection of chemical species, including hydrazine and its derivatives. acs.orgyoutube.com The technique relies on the significant enhancement of the Raman scattering signal from molecules adsorbed on or near nanostructured metallic surfaces, such as gold or silver. youtube.comrsc.orgresearchgate.net This enhancement allows for the detection of analytes at extremely low concentrations, in some cases down to the single-molecule level. pnas.org
For the detection of hydrazine derivatives, SERS-based strategies often involve a derivatization step to create a SERS-active molecule with a strong Raman signal. nih.govresearchgate.net this compound, as a prominent derivatizing agent for carbonyl compounds, forms stable dabsyl hydrazones. These hydrazones possess a large π-conjugated system, which is advantageous for generating a strong SERS response. The unique vibrational fingerprint of the dabsyl hydrazone allows for specific and selective identification.
Recent research has focused on developing intelligent SERS platforms to improve sensitivity and selectivity for hydrazine derivatives in complex samples. nih.gov One such approach is the "orthogonal chemical reporter strategy," where a SERS substrate is functionalized with a molecule that specifically reacts with the target analyte. acs.orgnih.govacs.org For instance, a nanoimprinted gold nanopillar array functionalized with 4-mercaptobenzaldehyde (B142403) can act as a "click" sensor, reacting with hydrazine derivatives to form a Raman-active benzaldehyde (B42025) hydrazone directly on the SERS surface. nih.govacs.org This method has achieved remarkable sensitivity, with detection limits reaching the femtomolar (10⁻¹³ M) range. nih.govacs.org
The combination of SERS with other techniques, such as microfluidics, can further enhance its analytical performance by improving signal reproducibility and enabling analysis in complex biological matrices like saliva, urine, or blood. researchgate.netmdpi.com The development of dynamic SERS, which involves rapid signal acquisition, also opens up possibilities for real-time monitoring of reactions involving hydrazine derivatives. rsc.org
| Strategy | Description | Key Advantages | Reported Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Probe-Mediated Derivatization | A probe molecule (e.g., ortho-phthaldialdehyde) reacts with hydrazine to form a product (phthalazine) with a larger Raman cross-section and higher affinity for the SERS substrate. | High sensitivity and selectivity. | 8.5 x 10⁻¹¹ M | nih.gov |
| Orthogonal Chemical Reporter (ocSERS) | A functionalized SERS substrate (e.g., gold nanopillars with 4-mercaptobenzaldehyde) selectively reacts with hydrazine derivatives, forming a Raman-active product in situ. | Ultra-high sensitivity, specificity, and applicability in complex media. | 10⁻¹³ M | acs.orgnih.govacs.org |
| Dynamic SERS | Involves rapid acquisition of SERS signals to monitor chemical or biological processes in real-time. | Provides kinetic and mechanistic insights. | Analyte-dependent | rsc.org |
Future Perspectives in this compound Research
Exploration of New Reactivity Modes and Synthetic Pathways
While this compound is primarily known for its reaction with carbonyl compounds to form hydrazones, future research is poised to explore novel reactivity modes. The hydrazine moiety is inherently reactive and can participate in a variety of chemical transformations beyond simple condensation. organic-chemistry.orglibretexts.org For instance, substituted hydrazines can undergo oxidative fragmentation/coupling (OFC) in addition to direct polar coupling (DPC), opening up new avenues for creating covalent linkages with biological targets. nih.gov The investigation of this compound in reactions like the Wolff-Kishner reduction or as a precursor in the synthesis of heterocyclic compounds such as pyrazoles could reveal new synthetic utilities. libretexts.orgresearchgate.net
In terms of synthesis, developing more efficient, scalable, and environmentally friendly pathways to this compound and its analogues is a key area of interest. researchgate.net This includes exploring green chemistry approaches, such as the use of organocatalysts like L-proline, which can promote reactions under mild conditions with high yields and easy workup. mdpi.com Furthermore, inspiration can be drawn from nature, where enzymes known as hydrazine synthetases are capable of constructing N-N bonds to produce amino acid-based hydrazines. researchgate.net Exploring biocatalytic or biomimetic routes could lead to novel and sustainable methods for producing functionalized hydrazines. researchgate.net
Expansion of Analytical Targets and Complex Matrix Applications
The application of this compound as a derivatization agent is expected to expand to a wider range of analytical targets and more challenging sample matrices. researchgate.net Traditionally used for analyzing sugars and other carbonyls via HPLC with UV/Vis or fluorescence detection, its potential in modern analytical platforms is vast. acs.org The coupling of this compound derivatization with high-resolution mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), has already shown promise for the sensitive detection of carbonyl-containing compounds in complex biological tissues. nih.gov In one study, hydrazine-based reagents were used as "reactive matrices" to detect the glucocorticoid fluticasone (B1203827) propionate (B1217596) in rat lung tissue, demonstrating improved sensitivity and detection limits. nih.gov
Future applications could target the detection of low-abundance carbonyls that act as biomarkers for disease or environmental exposure. nih.govnih.gov The robust nature of the dabsyl hydrazone linkage makes it suitable for analyses in complex matrices such as environmental water samples, food products, and clinical specimens. mdpi.comnih.govspectroscopyonline.com The development of analytical methods that require minimal sample preparation while providing high sensitivity and specificity will be crucial for these applications. researchgate.netgoogle.com
| Analytical Platform | Potential Targets | Complex Matrix | Anticipated Benefits |
|---|---|---|---|
| LC-MS/MS | Steroids, Prostaglandins, Oxidized Lipids | Blood Plasma, Urine | High specificity and structural elucidation of isomers. |
| MALDI-MS Imaging | Drug metabolites, Carbonyl biomarkers | Biological Tissue Sections | Spatial mapping of analytes within tissues. |
| SERS | Volatile Organic Carbonyls (e.g., Formaldehyde) | Air, Breath Condensate | Ultra-sensitive, real-time environmental or diagnostic monitoring. |
| Microfluidic Devices | Sugars, Carbonyl-containing pollutants | Food extracts, Wastewater | Automated, high-throughput analysis with low sample consumption. |
Interdisciplinary Research Integrating this compound Chemistry
The unique chemical and photophysical properties of this compound position it as a valuable tool for interdisciplinary research at the interface of chemistry, biology, and materials science. Its fluorescent properties, for example, can be harnessed in the development of chemical probes for imaging and sensing applications within living cells and organisms. rsc.org
In the field of chemical biology, this compound and its derivatives can be used to profile protein functionality, identify therapeutic targets, and develop novel bioactive compounds. nih.gov For example, designing and synthesizing new series of diacylhydrazine derivatives has led to the discovery of potential inhibitors of chitin (B13524) biosynthesis, which could serve as novel antifungal agents. nih.govnih.gov
In materials science, this compound could be incorporated into polymers or onto nanoparticles to create functional materials for sensing or catalysis. Its ability to react with surface-bound aldehydes on functionalized materials provides a method for covalent immobilization, creating platforms for detecting analytes in environmental or biological systems. mdpi.com The integration of this compound chemistry with advanced nanomaterials, such as those used in SERS, could lead to the next generation of highly sensitive and selective sensors for a variety of important analytes. nih.gov
Q & A
Basic: How to determine hydrazine concentration using spectrophotometric methods?
Methodological Answer:
Hydrazine can be quantified via reduction of potassium permanganate in aqueous solutions, monitored by UV-Vis spectrophotometry. The absorption maxima for potassium permanganate are at 546 nm (ε = 2192.18 L·Mol⁻¹·cm⁻¹) and 526 nm (ε = 2279.27 L·Mol⁻¹·cm⁻¹). Calibration curves should be constructed using standard hydrazine solutions, ensuring reaction completion under controlled pH and temperature. Validate linearity with r² ≥ 0.99 and account for interferences using blank corrections .
Basic: What are standard derivatization protocols using dabsyl chloride for analytical purposes?
Methodological Answer:
Dabsyl chloride reacts with amines or phenolic acids to form stable derivatives for chromatographic analysis. For amino acids:
Dissolve the sample in a compatible solvent (e.g., dimethyl sulfoxide).
Add dabsyl chloride in excess (molar ratio 5:1) and incubate at 60°C for 15 minutes.
Quench the reaction with a stabilizing agent (e.g., trifluoroacetic acid).
Extract derivatives using hexane and separate via reverse-phase HPLC with a mobile phase of hexane:isopropyl alcohol (95:5). Monitor at 436 nm .
Advanced: How to address discrepancies in elemental assay results across laboratories?
Methodological Answer:
Discrepancies arise from variations in sample handling, contamination, or instrumental methods. Standardize protocols by:
- Using trace-metal-free containers and inert atmospheres during sample preparation.
- Validating analytical methods (e.g., ICP-MS) with certified reference materials.
- Implementing inter-laboratory comparisons to identify systematic errors.
A NASA study found that refining elemental profiling methods (e.g., reducing ambient oxygen exposure) reduced variability in hydrazine hydrate assays by >30% .
Advanced: What mechanisms govern catalytic decomposition of hydrazine derivatives for hydrogen production?
Methodological Answer:
Catalytic decomposition pathways depend on activation methods (thermal, photochemical, or catalytic). For example:
- Ruthenium-based catalysts promote N–N bond cleavage via adsorption of hydrazine on metal surfaces.
- Temperature-dependent selectivity : Low temperatures (50–100°C) favor NH₃ and N₂H₄ intermediates, while high temperatures (>200°C) yield H₂ and N₂.
Optimize catalyst composition (e.g., Ni-Pt alloys) and reaction conditions (pH, pressure) to achieve >95% H₂ purity for fuel cells .
Basic: What are effective strategies for minimizing contamination in hydrazine derivative analysis?
Methodological Answer:
- Use high-purity solvents (HPLC-grade) and avoid plasticizers.
- Pre-treat glassware with nitric acid to remove metal contaminants.
- Implement internal standards (e.g., dabsyl d-tert-leucine) to correct for matrix effects.
In chromatographic assays, co-elution of glutamine with dabsyl serine can be mitigated by optimizing gradient elution parameters .
Advanced: How to optimize reaction conditions for synthesizing metal-hydrazine coordination complexes?
Methodological Answer:
- Ligand design : Use hydrazine carboxylic acid (Hhyc) for chelation.
- pH control : Maintain pH 7–9 to stabilize metal-ligand bonds (e.g., Co(II), Ni(II)).
- Thermal analysis : Characterize complexes via TGA to confirm decomposition thresholds (e.g., Zn(II)-Hhyc decomposes at 220°C).
Validate coordination geometry using magnetic susceptibility and IR spectroscopy (e.g., ν(N–N) at 950–980 cm⁻¹) .
Basic: How to validate linearity and accuracy in chromatographic analysis of dabsyl derivatives?
Methodological Answer:
- Prepare calibration standards (1.7–333.3 µmol/L) and spike into matrices (e.g., cerebrospinal fluid).
- Perform regression analysis to confirm linearity (r² ≥ 0.99).
- Assess intra-day and inter-day precision (CV <5%).
For dabsyl serine, recovery rates >98% are achievable with automated fraction collection and Sumichiral column separation .
Advanced: What factors influence the separation efficiency of dabsyl-derivatized amino acids in HPLC?
Methodological Answer:
Key factors include:
- Mobile phase composition : Hexane:isopropyl alcohol ratios affect resolution (e.g., 95:5 minimizes co-elution).
- Column chemistry : Chiral stationary phases (e.g., Sumichiral OA-2500) enhance enantiomer separation.
- Temperature : Elevated column temperatures (30–40°C) reduce retention time variability.
Interference from dabsyl citrulline can be eliminated by adjusting the injection volume (<10 µL) .
Basic: What spectroscopic techniques are recommended for characterizing dabsyl hydrazine derivatives?
Methodological Answer:
- UV-Vis : Monitor λmax at 436 nm for dabsyl chromophores.
- IR spectroscopy : Identify functional groups (e.g., ν(C=O) at 1680–1720 cm⁻¹).
- NMR : Assign protons on aromatic rings (δ 7.2–8.5 ppm) and hydrazine linkages (δ 3.5–4.0 ppm).
Reference databases (e.g., NIST Chemistry WebBook) provide benchmark spectra for validation .
Advanced: How to resolve interference from co-eluting compounds in dabsyl-based assays?
Methodological Answer:
- Pre-column derivatization : Optimize reaction time (e.g., 2.5 hours) to minimize incomplete derivatives.
- Post-column cleanup : Use solid-phase extraction (C18 cartridges) to remove hydrophobic contaminants.
- Mass spectrometry coupling : Employ LC-MS/MS for selective ion monitoring (e.g., m/z 385 for dabsyl serine).
A study reduced glutamine interference by 90% using dual-column chromatography and gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
